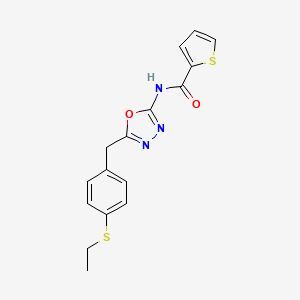

N-(5-(4-(乙硫基)苄基)-1,3,4-恶二唑-2-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a synthetic molecule that appears to be designed for biological activity, given the presence of a 1,3,4-oxadiazole ring and a thiophene moiety. These structural features are commonly found in molecules with potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of similar thiazole and oxadiazole derivatives has been reported through the reaction of chloroacetamides with sulfur and morpholine, followed by a reaction with ethylenediamine . Another related compound, a thiophene derivative, was synthesized by a condensation reaction between cyanoacetamide and 1,4-dithiane-2,5-diol . These methods suggest that the synthesis of N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide would likely involve building the oxadiazole ring and attaching the thiophene and benzyl groups in a stepwise fashion.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectral analysis and X-ray diffraction studies. For example, a crystal structure of a benzamide derivative with a thiophene and oxadiazole ring was determined, showing the presence of hydrogen bonds and π-π interactions that stabilize the crystal structure . These techniques would be applicable in analyzing the molecular structure of N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide to understand its conformation and potential binding interactions.

Chemical Reactions Analysis

Compounds with similar structures have been shown to participate in various chemical reactions. For instance, thiazole derivatives have been used as intermediates in the synthesis of other complex molecules, indicating that the thiazole moiety can undergo further chemical transformations . Additionally, the presence of reactive groups such as the oxadiazole ring may allow for subsequent chemical modifications, which could be useful in the optimization of biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their solubility, melting point, and stability. The presence of both polar and nonpolar groups within the molecule suggests that it may have moderate solubility in organic solvents and possibly in aqueous media, depending on the pH and ionic strength. The stability of the compound under physiological conditions would be an important factor in its potential as a drug candidate, and this would need to be assessed through experimental studies .

Relevant Case Studies

While there are no direct case studies on N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, related compounds have been evaluated for various biological activities. For example, thiazole derivatives have been screened for anticancer activity , and thiophene derivatives have been assessed for antiarrhythmic, serotonin antagonist, and antianxiety activities . These studies provide a framework for the potential biological evaluation of N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide and suggest that it may have diverse pharmacological effects.

科学研究应用

合成和表征

合成和表征方面的研究为理解新型化合物的化学和物理性质奠定了基础。已经对相关化合物的合成进行了研究,重点是硫酰胺与氯乙酰乙酸环化以及氰基苯酞反应制备硫酰胺苯,证明了在药物化学和材料科学中创造具有各种应用的衍生物的潜力唐丽娟,2015 年。

抗癌活性

与“N-(5-(4-(乙硫基)苄基)-1,3,4-恶二唑-2-基)噻吩-2-甲酰胺”相关的化合物的设计和合成在抗癌活性方面显示出有希望的结果。例如,对取代的苯甲酰胺针对四种癌细胞系进行了评估,表明中等到优异的抗癌活性,表明这些化合物有可能为癌症治疗做出贡献B. Ravinaik 等人,2021 年。

抗菌和对接研究

合成工作也一直致力于开发具有抗菌特性的化合物。例如,噻吩-2-甲酰胺的合成及其抗菌活性的评估展示了这些化合物在解决抗生素耐药性方面的潜力Sailaja Rani Talupur 等人,2021 年。

电化学和电致变色性质

探索具有噻吩主链的化合物的电化学和电致变色性质突出了它们在光电器件中的适用性。专注于给体-受体型单体及其聚合物的研究表明在有机电子学中潜在的用途,为电子应用新型材料的开发提供了见解胡斌等人,2013 年。

材料科学应用

对噻吩取代的 1,3,4-恶二唑衍生物的光物理和电化学性质的研究强调了它们在材料科学中的重要性,特别是对于光电应用。研究这些性质的计算和实验方法支持了它们在 OLED、太阳能电池、化学传感器和爆炸物检测中的潜在用途M. Thippeswamy 等人,2021 年。

作用机制

Target of Action

It is known that thiophene and its substituted derivatives, which are part of this compound, have a wide range of therapeutic properties . They are effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Biochemical Pathways

Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that the compound may affect multiple biochemical pathways. These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer.

Pharmacokinetics

It is known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile may influence the compound’s bioavailability and distribution within the body.

Result of Action

Given the therapeutic properties of thiophene derivatives , it can be inferred that the compound may have a range of effects at the molecular and cellular level. These could include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects.

未来方向

The future directions for research on “N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” and similar compounds could involve further exploration of their therapeutic properties and potential applications in medicinal chemistry . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could also be beneficial.

属性

IUPAC Name |

N-[5-[(4-ethylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c1-2-22-12-7-5-11(6-8-12)10-14-18-19-16(21-14)17-15(20)13-4-3-9-23-13/h3-9H,2,10H2,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUVRZMFRNPLBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-benzyl-8-[benzyl(methyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3018890.png)

![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B3018891.png)

![4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid](/img/structure/B3018892.png)

![2-Butyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018893.png)

![[3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine](/img/structure/B3018894.png)

![2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B3018898.png)

![N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide](/img/structure/B3018900.png)

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3018901.png)

![3-Methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B3018905.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol](/img/structure/B3018910.png)